

The Discovery and Synthesis of Novel KAT6A/B Inhibitors: A Technical Overview

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Compound of Interest		
Compound Name:	KAT681	
Cat. No.:	B1673350	Get Quote

Absence of "KAT681" in Public Domain Literature

A comprehensive search of publicly available scientific literature and databases did not yield any specific information on a compound designated "KAT681." It is possible that this is an internal, preclinical designation not yet disclosed publicly, or a misnomer for a related compound. This guide will therefore focus on well-characterized, potent, and selective inhibitors of the K-acetyltransferase 6A (KAT6A) and KAT6B enzymes, which are emerging as promising therapeutic targets in oncology. The principles and methodologies described herein are representative of the discovery and development of compounds in this class. We will focus on the representative inhibitors WM-1119 and CTx-648 (also known as PF-9363) to illustrate the core concepts.

Discovery of Potent KAT6A/B Inhibitors

The discovery of selective KAT6A/B inhibitors has largely been driven by high-throughput screening (HTS) campaigns followed by structure-guided medicinal chemistry efforts.

Initial Hit Identification: The journey to identify potent KAT6A inhibitors often begins with a high-throughput screen of a diverse chemical library. For instance, the discovery of the acylsulfonohydrazide-derived inhibitors, including the lead compound CTX-0124143, was the result of an HTS campaign designed to find inhibitors of the histone acetyltransferase KAT6A. [1] This initial hit, with an IC50 of 1.0 μ M, served as a crucial starting point for further optimization.



Lead Optimization: Following the identification of initial hits, extensive structure-activity relationship (SAR) studies are conducted to improve potency, selectivity, and pharmacokinetic properties. This iterative process involves the synthesis and biological evaluation of numerous analogs. For example, the optimization of the acylsulfonohydrazide scaffold led to the discovery of WM-8014 and subsequently WM-1119.[1] These advanced compounds demonstrated significant improvements in potency and metabolic stability compared to the initial hits.[1] WM-1119, a highly potent KAT6A inhibitor with an IC50 of 6.3 nM and a Kd of 2 nM, emerged from these efforts.[1]

Similarly, the benzisoxazole series of inhibitors, which includes CTx-648 (PF-9363), was identified and optimized to yield highly potent and orally bioavailable compounds with excellent anti-tumor activity.[2][3]

Synthesis of Representative KAT6A/B Inhibitors

While detailed, step-by-step synthesis protocols are often proprietary, the general synthetic strategies can be inferred from the chemical structures and related literature. The synthesis of these complex molecules typically involves multi-step sequences.

General Synthetic Approach for Acylsulfonohydrazides (e.g., WM-1119): The synthesis of WM-1119 and related analogs likely involves the coupling of a substituted benzoic acid with a substituted benzenesulfonohydrazide. The core structure, N'-(substituted-benzoyl)benzenesulfonohydrazide, is a key feature of this class of inhibitors.

General Synthetic Approach for Benzisoxazoles (e.g., CTx-648/PF-9363): The synthesis of the benzisoxazole series of inhibitors is a distinct chemical challenge. The core scaffold is likely constructed through a key cyclization step to form the benzisoxazole ring system, followed by the introduction of various substituents to optimize the compound's properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for representative KAT6A/B inhibitors.

Table 1: In Vitro Potency and Selectivity



Compound	Target	IC50 (nM)	Kd (nM)	Selectivity Notes
WM-8014	КАТ6А	8	5	>10-fold selective over KAT7 and KAT5. [4]
KAT6B	28	-		
WM-1119	КАТ6А	6.3	2	>250-fold affinity for KAT6A compared to KAT5 and KAT7. [5]
KAT5	-	2200	_	
KAT7	-	500		
CTX-0124143	KAT6A	1000	-	Initial HTS hit.[1]
CTx-648 (PF- 9363)	KAT6A/B	Potent, single- digit nM	-	Highly selective versus other MYST family members (KAT5, KAT7, KAT8).[2]
HW321005	KAT6A/B	Single-digit nM	-	High selectivity over other KAT family members.

Table 2: Cellular Activity and Pharmacokinetics



Compound	Cell Line	Cellular IC50 (μM)	Oral Bioavailability (rat)
WM-1119	B-cell lymphoma	0.25	-
WM-1119	-	-	56%[1]
CTx-648 (PF-9363)	ZR-75-1 (ER+ breast cancer)	Potent nM range	Orally bioavailable[2]
HW321005	-	-	Good oral bioavailability across multiple preclinical species.[6]

Mechanism of Action and Signaling Pathways

KAT6A and its paralog KAT6B are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating lysine residues on histone and non-histone proteins. [2][3] Dysregulation of KAT6A activity is implicated in various cancers, particularly in estrogen receptor-positive (ER+) breast cancer where it is frequently amplified.[4]

The inhibitors described in this guide, such as WM-1119 and CTx-648, act as reversible competitors of acetyl coenzyme A (acetyl-CoA), one of the two substrates for the KAT6A enzyme.[1] By binding to the acetyl-CoA binding pocket, these inhibitors prevent the transfer of an acetyl group to histone substrates, thereby modulating gene expression.

Signaling Pathways Affected by KAT6A Inhibition:

KAT6A inhibition has been shown to impact several key signaling pathways involved in cancer progression:

- Estrogen Signaling: In ER+ breast cancer, KAT6A inhibition leads to the downregulation of genes involved in estrogen signaling.[2]
- Cell Cycle Progression: These inhibitors can induce cell cycle arrest, often leading to cellular senescence, a state of irreversible growth arrest.[1]



- Myc Pathway: The activity of the oncoprotein Myc can be attenuated by KAT6A inhibition.
- PI3K/AKT Pathway: In glioblastoma, KAT6A has been shown to upregulate the PI3K/AKT signaling pathway by acetylating H3K23, which recruits TRIM24 to the PIK3CA promoter, enhancing its transcription.[1][4] Inhibition of KAT6A would therefore be expected to downregulate this pro-survival pathway.

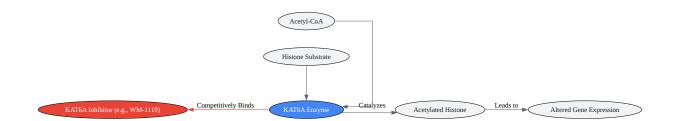
Diagrams of Key Processes:



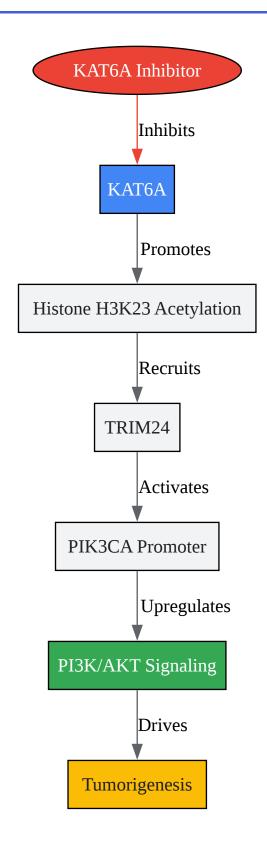
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Caption: A generalized workflow for the discovery of KAT6A inhibitors.









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